molecular formula C8H10N2O B3283881 2-(Dimethylamino)pyridine-4-carbaldehyde CAS No. 774239-05-3

2-(Dimethylamino)pyridine-4-carbaldehyde

Cat. No. B3283881
CAS RN: 774239-05-3
M. Wt: 150.18 g/mol
InChI Key: VLKZHGOJZULFBA-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)pyridine-4-carbaldehyde” is a derivative of pyridine . It is a clear, colorless to light yellow liquid . It is used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .


Molecular Structure Analysis

The molecular formula of “2-(Dimethylamino)pyridine-4-carbaldehyde” is C8H10N2O . Its molecular weight is 150.17800 . The structure of a related compound, “2-(Dimethylamino)pyridine”, is C7H10N2 with a molecular weight of 122.17 .


Chemical Reactions Analysis

“2-(Dimethylamino)pyridine-4-carbaldehyde” is expected to undergo reactions typical of aromatic aldehydes . For instance, it can participate in reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin .


Physical And Chemical Properties Analysis

“2-(Dimethylamino)pyridine-4-carbaldehyde” is a clear, colorless to light yellow liquid . Its refractive index is 1.559 (lit.) . It has a boiling point of 191 °C (lit.) and a density of 0.984 g/mL at 25 °C (lit.) .

Scientific Research Applications

Coordination Chemistry and Ligand Design

Pyridine-4-carbaldehyde azine, derived from hydrazine, serves as a ligand in coordination chemistry. Its polydentate chelating ability allows it to form stable complexes with metal ions. Researchers have explored its use in designing novel coordination compounds for applications such as catalysis, sensing, and material science .

HPLC Analysis

In environmental safety studies, pyridine derivatives play a crucial role. Specifically, 2-methylpyridine and 3-methylpyridine are often encountered in soil samples. Researchers have developed efficient high-performance liquid chromatography (HPLC) methods to simultaneously determine these compounds in soil, aiding in environmental monitoring .

Bioisosteric Pharmacophores

Pyridine-containing pharmacophores are prevalent in the pharmaceutical industry, with over 7000 existing drugs incorporating them. Pyridine-4-carbaldehyde derivatives serve as bioisosteric replacements in drug design. Their structural similarity to other functional groups allows for rational modifications while maintaining desired biological activity .

Safety and Hazards

“2-(Dimethylamino)pyridine-4-carbaldehyde” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZHGOJZULFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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